molecular formula C8H16N2O2S B124082 Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester CAS No. 141041-86-3

Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester

Cat. No.: B124082
CAS No.: 141041-86-3
M. Wt: 204.29 g/mol
InChI Key: WNBYIVHXPVFKHC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a thioamide functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection step . The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Free amines after Boc deprotection.

Scientific Research Applications

Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The thioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester is unique due to the presence of both a Boc-protected amino group and a thioamide functionality. This combination allows for versatile reactivity and applications in various fields, distinguishing it from other Boc-protected compounds and thioamide derivatives.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-sulfanylidenepropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYIVHXPVFKHC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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